molecular formula C21H23F2N3O3 B6004176 N-(2,4-difluorobenzyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide

N-(2,4-difluorobenzyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide

Cat. No. B6004176
M. Wt: 403.4 g/mol
InChI Key: GKZLUPZNORIMLK-UHFFFAOYSA-N
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Description

N-(2,4-difluorobenzyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide, also known as DF-MPAA, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. DF-MPAA is a piperazine derivative that has been synthesized through a multi-step process.

Scientific Research Applications

N-(2,4-difluorobenzyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide has been investigated for its potential as a therapeutic agent in various scientific research applications. N-(2,4-difluorobenzyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide has been shown to inhibit the growth of cancer cells in vitro, and has been investigated for its potential as an anti-cancer agent. N-(2,4-difluorobenzyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide has also been shown to have anti-inflammatory properties, and has been investigated for its potential as an anti-inflammatory agent. In addition, N-(2,4-difluorobenzyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide has been shown to have neuroprotective properties, and has been investigated for its potential as a neuroprotective agent.

Mechanism of Action

The mechanism of action of N-(2,4-difluorobenzyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide is not fully understood. However, it has been suggested that N-(2,4-difluorobenzyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide may act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N-(2,4-difluorobenzyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide may also act by modulating the immune response and reducing inflammation. In addition, N-(2,4-difluorobenzyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide may act by protecting neurons from oxidative stress and other forms of cellular damage.
Biochemical and Physiological Effects:
N-(2,4-difluorobenzyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide has been shown to have a range of biochemical and physiological effects. N-(2,4-difluorobenzyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from cellular damage. In addition, N-(2,4-difluorobenzyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide has been shown to have antioxidant properties, and may help to reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

N-(2,4-difluorobenzyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide has several advantages for lab experiments. N-(2,4-difluorobenzyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide is relatively easy to synthesize, and can be obtained in high purity with good yield. N-(2,4-difluorobenzyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide is also stable under a range of conditions, and can be stored for extended periods of time. However, there are also some limitations to using N-(2,4-difluorobenzyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide in lab experiments. N-(2,4-difluorobenzyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide may not be effective in all types of cancer cells, and may have limited efficacy in certain types of cancer. In addition, the mechanism of action of N-(2,4-difluorobenzyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide is not fully understood, which may limit its use in certain types of experiments.

Future Directions

There are several future directions for research on N-(2,4-difluorobenzyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide. Further studies are needed to fully understand the mechanism of action of N-(2,4-difluorobenzyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide, and to identify the specific enzymes and pathways that are targeted by N-(2,4-difluorobenzyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide. In addition, further studies are needed to investigate the potential of N-(2,4-difluorobenzyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide as a therapeutic agent in various types of cancer and other diseases. Finally, the development of new synthetic methods for N-(2,4-difluorobenzyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide may help to improve its efficacy and reduce its limitations in lab experiments.

Synthesis Methods

N-(2,4-difluorobenzyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide is synthesized through a multi-step process that involves the reaction of 2,4-difluorobenzylamine with 2-methoxybenzaldehyde to form 2,4-difluorobenzylidene-2-methoxybenzylamine. This intermediate is then reacted with piperazine-2,3-dione to form N-(2,4-difluorobenzyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide. The synthesis of N-(2,4-difluorobenzyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide has been optimized to yield a high purity product with good yield.

properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-2-[1-[(2-methoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2N3O3/c1-29-19-5-3-2-4-15(19)13-26-9-8-24-21(28)18(26)11-20(27)25-12-14-6-7-16(22)10-17(14)23/h2-7,10,18H,8-9,11-13H2,1H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZLUPZNORIMLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CCNC(=O)C2CC(=O)NCC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorobenzyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide

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